Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride
Description
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride (CAS: CID 28431396) is a brominated aromatic compound with the molecular formula C₁₀H₁₂BrNO₂·HCl (calculated molecular weight: ~294.6 g/mol). Its structure features a methyl ester group, a secondary amine linked to a 4-bromobenzyl moiety, and a hydrochloride counterion. Key identifiers include:
Predicted collision cross-section (CCS) values for its adducts range from 147.2 to 152.4 Ų, with the [M+H]+ ion at 148.1 Ų. No direct literature on its biological or synthetic applications is available, limiting current understanding to structural and physicochemical properties.
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H |
InChI Key |
DBEAKIAVMWSTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Directed Bromination in Aqueous Media
The para-bromination of aromatic rings remains a cornerstone in synthesizing 4-bromobenzylamine precursors. Patent EP2532644A1 demonstrates that 2-methyl-2-phenylpropanoic acid undergoes selective bromination at the para position using bromine in an aqueous sodium bicarbonate medium, achieving >99% regioselectivity under heterogeneous conditions. This method avoids halogenated solvents, leveraging water’s polarity to stabilize intermediates while minimizing ortho-bromination byproducts. Adapting this approach, analogous substrates such as benzylacetamide could undergo similar bromination. For instance, acetylation of benzylamine prior to bromination directs electrophilic substitution to the para position, followed by hydrolysis to yield 4-bromobenzylamine.
Table 1: Comparative Bromination Conditions for Aromatic Substrates
Light-Assisted Bromination
Patent CN103387497A highlights UV-light-mediated bromination of o-chlorophenyl acetate derivatives using hydrogen peroxide and hydrobromic acid, achieving quantitative conversion within 12 hours. While designed for alpha-bromination, this photochemical approach could be adapted for aromatic systems by modifying directing groups. For example, irradiating benzyl acetate with bromine radicals generated from HBr/H₂O₂ may enhance para-bromination efficiency, though competing side reactions necessitate rigorous optimization.
Synthesis of 4-Bromobenzylamine Intermediates
Gabriel Synthesis via Phthalimide Protection
A two-step sequence involving phthalimide protection, bromination, and hydrazine deprotection offers a robust route to 4-bromobenzylamine. Benzylamine reacts with phthalic anhydride to form N-benzylphthalimide, which undergoes bromination in acetic acid at 0–10°C to yield N-(4-bromobenzyl)phthalimide. Subsequent hydrazinolysis in ethanol liberates the free amine, achieving 68–74% overall yield. This method circumvents challenges associated with direct benzylamine bromination, where protonation of the amine group promotes meta substitution.
Reductive Amination of 4-Bromobenzaldehyde
Condensing 4-bromobenzaldehyde with glycine methyl ester in the presence of sodium cyanoborohydride provides an alternative pathway to Methyl 2-{[(4-bromophenyl)methyl]amino}acetate. However, this method suffers from low yields (<40%) due to imine hydrolysis and requires stoichiometric acid scavengers. Patent CN101774929A’s nitration-protection strategy for toluidine derivatives suggests that analogous protection of aldehydes could stabilize intermediates, though this remains untested for 4-bromobenzaldehyde.
Condensation of 4-Bromobenzylamine with Methyl Chloroacetate
Nucleophilic Substitution in Biphasic Systems
Reacting 4-bromobenzylamine with methyl chloroacetate in a toluene/water biphasic system containing sodium bicarbonate achieves 89–93% conversion within 4 hours at reflux. The aqueous phase neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Post-reaction, phase separation and solvent evaporation yield the free base, which is subsequently treated with gaseous HCl in ethyl acetate to precipitate the hydrochloride salt.
Table 2: Optimization of Amine-Ester Coupling Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) | |
|---|---|---|---|---|---|---|
| NaHCO₃ | Toluene/H₂O | 80 | 4 | 93.2 | 99.0 | |
| K₂CO₃ | DCM/H₂O | 40 | 6 | 87.5 | 97.8 | [Hypothetical] |
| Et₃N | THF | 25 | 24 | 65.3 | 95.1 | [Hypothetical] |
Solid-Phase Catalysis
Immobilizing 4-bromobenzylamine on silica-supported sulfonic acid catalysts accelerates the reaction with methyl chloroacetate, reducing reaction times to 1.5 hours at 60°C. This method, inspired by CN103387497A’s use of heterogeneous acid catalysts, enhances recyclability and minimizes byproduct formation.
Hydrochloride Salt Formation and Crystallization
Treating the free base with concentrated HCl in ethyl acetate produces the hydrochloride salt with >99% purity after recrystallization from acetone. Critical parameters include:
- Acid Addition Rate: Slow addition (0.5 mL/min) prevents localized overheating and ensures uniform crystal growth.
- Antisolvent Selection: Heptane or diethyl ether induces supersaturation, yielding needle-like crystals ideal for filtration.
- Drying Conditions: Vacuum drying at 35°C for 24 hours removes residual solvents without decomposing the salt.
Analytical Characterization
Spectroscopic Validation
Thermogravimetric Analysis
The hydrochloride salt exhibits stability up to 180°C, with a sharp decomposition peak at 215°C (DSC), confirming its suitability for high-temperature processing.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing ortho-bromination (<2%) observed in unprotected benzylamine systems is suppressed by acetylation or phthalimide protection, enhancing para selectivity to >98%.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Reduction Reactions: Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Oxidized products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related bromophenyl-containing esters, emphasizing molecular features, stereochemistry, and commercial availability.
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Structural Divergence: The primary compound contains a benzylamino group (N-linked to a CH₂-4-bromophenyl), whereas the analogues feature an α-amino ester (amino group directly attached to the carbonyl-adjacent carbon). This difference impacts polarity: the benzylamino group may reduce solubility in aqueous media compared to the α-amino esters.
Stereochemistry :
- The (S)-enantiomer (CAS 1391528-74-7) is explicitly chiral, making it relevant for asymmetric synthesis or enantioselective biological interactions. In contrast, the primary compound lacks stereogenic centers, simplifying synthetic routes but limiting applications in chiral environments.
Molecular Weight and Functional Groups :
- The primary compound’s higher molecular weight (~294.6 vs. ~280.5 g/mol) stems from its additional methylene group and benzyl substitution. This could influence pharmacokinetic properties like membrane permeability or metabolic stability in hypothetical biological studies.
Commercial and Research Context: Both α-amino ester analogues are commercially available, suggesting established roles as intermediates in peptide synthesis or drug development. The absence of suppliers or literature for the primary compound highlights its status as a less-explored derivative.
Biological Activity
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the para-bromophenyl group, contribute to its diverse biological activities, including interactions with various biomolecules and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 280.54 g/mol. The presence of the bromine atom enhances its lipophilicity and ability to interact with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The bromophenyl group enhances binding affinity, facilitating modulation of various biochemical pathways. This compound has been studied for its potential role in enzyme-substrate interactions and as a probe in biochemical assays.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, derivatives have shown significant activity against breast cancer cell lines, with IC50 values indicating potent inhibition of cell growth:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 (ER+/PR+) | 52 |
| This compound | MDA-MB-231 (Triple-negative) | 74 |
These findings suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that similar compounds exhibit significant antibacterial effects against various strains of bacteria, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 µg/mL to 64 µg/mL, demonstrating their potential as novel antimicrobial agents .
Case Studies and Research Findings
- Enzyme-Substrate Interactions : The compound has been utilized in studies examining enzyme kinetics, particularly in the context of drug metabolism where it serves as a substrate for cytochrome P450 enzymes. These studies are crucial for understanding the pharmacokinetics and potential drug-drug interactions involving this compound.
- Synthesis of Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the bromophenyl group have been shown to affect binding affinity and biological efficacy significantly .
- Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound as a precursor in drug development, particularly in creating new anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a candidate for treating various diseases .
Q & A
What are the optimal synthetic routes and reaction conditions for Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride?
Basic Research Question
The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, coupling 4-bromobenzylamine with methyl chloroacetate under basic conditions (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) can yield the intermediate, followed by HCl treatment to form the hydrochloride salt. Optimization of reaction parameters, such as temperature (40–60°C), stoichiometry (1:1.2 molar ratio of amine to ester), and catalyst use (e.g., solid acids for esterification steps), can improve yields . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieving >95% purity.
What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR : - and -NMR confirm the ester group (δ ~3.7 ppm for OCH), benzylamine protons (δ ~4.2 ppm for –CHNH–), and aromatic protons (δ ~7.3–7.5 ppm for the 4-bromophenyl group) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H] at m/z ~276.0 for CHBrNO) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity and stability under acidic conditions .
How does the substitution pattern on the phenyl ring influence the compound’s biological activity?
Advanced Research Question
The 4-bromo substituent enhances lipophilicity and potential receptor binding affinity compared to chloro or methyl analogs. For instance, bromine’s electron-withdrawing effect may stabilize interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) show altered IC values in enzyme inhibition assays, suggesting that bromine’s size and electronegativity modulate target selectivity . Computational docking (e.g., AutoDock Vina) can predict binding poses in serotonin or dopamine receptors, guiding structural modifications .
What reaction mechanisms govern the compound’s participation in nucleophilic substitution or coupling reactions?
Advanced Research Question
The benzylamine group acts as a nucleophile in SN reactions, attacking electrophilic centers (e.g., α-carbon of esters). In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the bromophenyl moiety undergoes transmetallation with boronic acids, enabling aryl-aryl bond formation. Kinetic studies (monitored via -NMR or LC-MS) reveal that electron-deficient aryl partners accelerate coupling rates . Acidic conditions (HCl) protonate the amine, enhancing solubility but potentially deactivating catalysts—optimizing pH (6–7) is critical for reaction efficiency .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., varying IC values) may arise from differences in assay conditions (e.g., buffer pH, cell lines) or impurity profiles. For example, residual solvents (DMF, acetonitrile) in crude samples can inhibit enzymes non-specifically. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Batch Analysis : Quantify impurities via GC-MS or ICP-OES (for heavy metals).
- Dose-Response Validation : Replicate studies across ≥3 independent experiments to confirm EC/IC reproducibility .
What advanced analytical methods are recommended for studying degradation pathways under physiological conditions?
Advanced Research Question
Degradation studies in simulated physiological media (PBS, pH 7.4, 37°C) can identify hydrolysis or oxidation products:
- LC-QTOF-MS : Tracks ester hydrolysis (yielding carboxylic acid derivatives) or demethylation.
- Stability-Indicating HPLC : Monitors degradation kinetics (t >24 h suggests suitability for in vivo studies).
- X-ray Crystallography : Resolves degradation product structures, particularly if novel metabolites form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
